molecular formula C12H4Cl2O2S B12545981 Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- CAS No. 143746-70-7

Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-

Cat. No.: B12545981
CAS No.: 143746-70-7
M. Wt: 283.1 g/mol
InChI Key: QFZYTAVGUJSAAT-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and materials science. The presence of chlorine atoms at the 6 and 7 positions of the naphtho[2,3-b]thiophene-4,9-dione structure enhances its reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- typically involves multi-step organic reactions. One common method includes the chlorination of naphtho[2,3-b]thiophene-4,9-dione using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully monitored to ensure the selective chlorination at the 6 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphtho[2,3-b]thiophene-4,9-dione derivatives.

Scientific Research Applications

Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can induce oxidative stress in cells, leading to cell death through mechanisms like apoptosis or ferroptosis. It may also inhibit specific signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- is unique due to the presence of chlorine atoms, which enhance its reactivity and potential for various applications. The specific substitution pattern also influences its electronic properties, making it suitable for use in advanced materials and therapeutic agents.

Properties

CAS No.

143746-70-7

Molecular Formula

C12H4Cl2O2S

Molecular Weight

283.1 g/mol

IUPAC Name

6,7-dichlorobenzo[f][1]benzothiole-4,9-dione

InChI

InChI=1S/C12H4Cl2O2S/c13-8-3-6-7(4-9(8)14)11(16)12-5(10(6)15)1-2-17-12/h1-4H

InChI Key

QFZYTAVGUJSAAT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

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